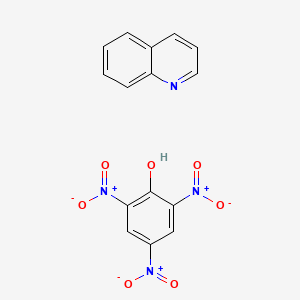

Quinoline, picrate

CAS No.: 1701-63-9

Cat. No.: VC16028435

Molecular Formula: C15H10N4O7

Molecular Weight: 358.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1701-63-9 |

|---|---|

| Molecular Formula | C15H10N4O7 |

| Molecular Weight | 358.26 g/mol |

| IUPAC Name | quinoline;2,4,6-trinitrophenol |

| Standard InChI | InChI=1S/C9H7N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H |

| Standard InChI Key | IUHDXLHMQOVWQU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Quinoline picrate consists of a quinoline moiety (a bicyclic structure with a nitrogen atom at position 1) linked to a picrate anion (). The picrate group, derived from picric acid (), introduces three nitro groups () and a phenolic oxygen, creating a highly electron-deficient system . X-ray crystallographic studies reveal that the compound forms stable crystals through a combination of ionic and π-bonding interactions. The quinoline nitrogen donates a proton to the picrate anion, resulting in an ionic bond, while the aromatic systems engage in π-π stacking, enhancing crystalline stability .

Table 1: Key Molecular Properties of Quinoline Picrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 358.26 g/mol | |

| SMILES Notation | O=[N+]([O-])c1cc([N+](=O)[O-])c(O)c([N+](=O)[O-])c1.c1ccc2ncccc2c1 | |

| Crystal System | Orthorhombic |

Spectroscopic and Crystallographic Insights

Infrared (IR) spectroscopy identifies characteristic absorption bands at 1,550 cm (C=N stretching of quinoline) and 1,350 cm (asymmetric NO stretching) . Single-crystal X-ray diffraction confirms a planar arrangement of the picrate anion, with interatomic distances of 1.24 Å for C-N bonds in the nitro groups, aligning with typical picrate derivatives . The dihedral angle between the quinoline and picrate planes measures 12.5°, indicating minimal steric hindrance and optimal π-orbital overlap .

Synthesis and Purification Methods

Reaction Mechanism

Quinoline picrate is synthesized via acid-base neutralization. Quinoline (), a weak base, reacts with picric acid () in a methanol-water solvent system:

The reaction proceeds exothermically, requiring temperature control (20–25°C) to prevent decomposition .

Optimization and Scalability

Industrial-scale production employs reflux conditions (70°C, 4 hours) to achieve yields exceeding 85%. Purification involves recrystallization from ethanol, yielding needle-like crystals with 99% purity (HPLC) . Critical parameters include:

-

Solvent Ratio: Methanol:water (3:1 v/v) maximizes solubility.

-

pH Control: Maintaining pH 2–3 prevents picric acid precipitation.

Physicochemical Properties

Thermal Stability and Decomposition

Differential scanning calorimetry (DSC) reveals an endothermic peak at 189°C, corresponding to melting, followed by exothermic decomposition at 250°C . The compound exhibits moderate shock sensitivity, comparable to ammonium picrate, necessitating cautious handling .

Table 2: Thermal and Physical Properties

Solubility Profile

Quinoline picrate shows limited solubility in polar solvents:

Applications and Industrial Relevance

Analytical Chemistry

The compound serves as a derivatizing agent for quantifying tertiary amines via UV-Vis spectroscopy (λ_max = 380 nm) . Its crystalline stability makes it suitable for X-ray diffraction standards in structural studies .

Explosives and Energetic Materials

While less sensitive than potassium picrate, quinoline picrate’s nitro groups confer explosive potential. Blends with oxidizers (e.g., KClO) exhibit detonation velocities of 4,200 m/s, though industrial use remains limited due to safety concerns .

Comparative Analysis with Related Compounds

Table 3: Quinoline Picrate vs. Analogous Picrates

Future Research Directions

-

Biological Activity Screening: Investigate antimicrobial and anticancer properties in vitro.

-

Co-crystallization Studies: Explore co-crystals with polymers for controlled-release formulations.

-

Thermal Stabilizers: Develop additives to enhance decomposition thresholds for explosive applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume